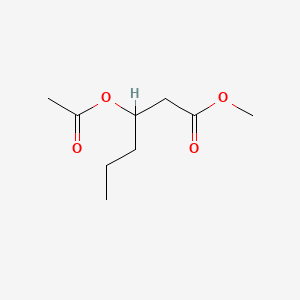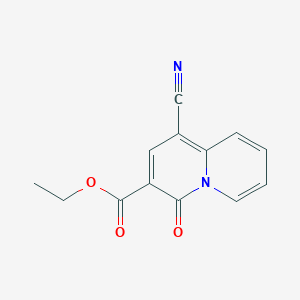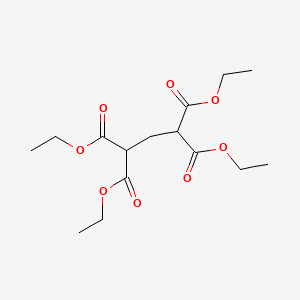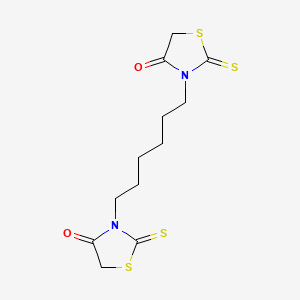
Rhodanine, 3,3'-hexamethylenedi-
Vue d'ensemble
Description
Rhodanine, 3,3’-hexamethylenedi- is a chemical compound with the molecular formula C12H16N2O2S4 . It is a versatile compound used in scientific research and finds applications in various fields such as drug discovery, material science, and catalysis.
Synthesis Analysis
Rhodanines are accepted as advantaged heterocycles in medicinal chemistry as one of the 4-thiazolidinones subtypes . They are synthesized by the reactions of the transition metals with rhodanine-3-acetic acid . The synthesis and structure of rhodanine derivatives have been studied extensively .
Molecular Structure Analysis
The molecular structure of Rhodanine, 3,3’-hexamethylenedi- consists of a rhodanine core, which is a well-known privileged heterocycle in medicinal chemistry . The compound has a molecular weight of 348.5 g/mol . The exact mass and monoisotopic mass are 348.00946245 g/mol .
Chemical Reactions Analysis
Rhodanine derivatives are known to have a broad spectrum of biological activities. They are used as antimicrobial, antiviral, antitubercular, anti-inflammatory, antidiabetic, and antitumor agents . The selectivity of synthesized derivatives towards ALR1 and ALR2 has been observed .
Physical And Chemical Properties Analysis
Rhodanine, 3,3’-hexamethylenedi- has a topological polar surface area of 155 Ų . It has a rotatable bond count of 7 . The compound has a complexity of 401 .
Mécanisme D'action
Target of Action
Rhodanine derivatives have been found to exhibit a broad range of pharmacological activities . They have been reported to show antimicrobial activity against a panel of clinically relevant methicillin-resistant Staphylococcus aureus (MRSA) strains . .
Mode of Action
It is known that rhodanine derivatives are electrophilic and potentially reactive due to the exocyclic double bond conjugated to the carbonyl group at position 4 of the rhodanine ring . This suggests that these compounds may interact with their targets through a Michael addition of the nucleophilic protein residues to the exocyclic double bond .
Biochemical Pathways
Rhodanine derivatives have been found to exhibit a broad range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Rhodanine derivatives have been found to exhibit a broad range of pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Avantages Et Limitations Des Expériences En Laboratoire
Rhodanine, 3,3'-hexamethylenedi- has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, Rhodanine derivatives can be easily modified to enhance their properties. However, Rhodanine has some limitations for lab experiments. It is insoluble in water, which limits its use in aqueous solutions. Additionally, Rhodanine derivatives may exhibit low bioavailability, which may limit their use in vivo.
Orientations Futures
Rhodanine, 3,3'-hexamethylenedi- has several potential future directions for research. One potential direction is the synthesis of Rhodanine derivatives with enhanced properties such as increased bioavailability and selectivity. Additionally, Rhodanine derivatives may be used as fluorescent probes for the detection of other metal ions. Furthermore, Rhodanine derivatives may be used in the development of new anti-inflammatory, anti-cancer, and anti-diabetic drugs.
Conclusion:
In conclusion, Rhodanine, 3,3'-hexamethylenedi- is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It has been used in various fields of research such as medicinal chemistry, material science, and biochemistry. Rhodanine derivatives possess anti-inflammatory, anti-cancer, and anti-diabetic properties. Additionally, Rhodanine derivatives may be used as fluorescent probes for the detection of metal ions. Rhodanine, 3,3'-hexamethylenedi- has several potential future directions for research, including the synthesis of Rhodanine derivatives with enhanced properties and the development of new drugs.
Applications De Recherche Scientifique
Rhodanine, 3,3'-hexamethylenedi- has been extensively used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various organic compounds such as dyes, pigments, and pharmaceuticals. Rhodanine derivatives have been reported to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. Additionally, Rhodanine has been used as a fluorescent probe for the detection of metal ions such as copper and zinc.
Safety and Hazards
Propriétés
IUPAC Name |
3-[6-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S4/c15-9-7-19-11(17)13(9)5-3-1-2-4-6-14-10(16)8-20-12(14)18/h1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPTXUTYVKLBKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CCCCCCN2C(=O)CSC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175822 | |
| Record name | Rhodanine, 3,3'-hexamethylenedi- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21494-66-6 | |
| Record name | Rhodanine, 3,3'-hexamethylenedi- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021494666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodanine, 3,3'-hexamethylenedi- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Butanedioic acid, [(acetylamino)methylene]-](/img/structure/B3049594.png)

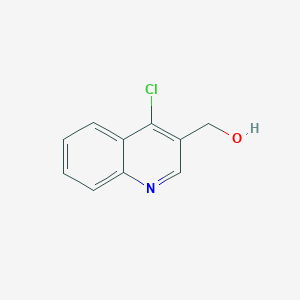
![Stannane, tributyl(5'-hexyl[2,2'-bithiophen]-5-yl)-](/img/structure/B3049597.png)
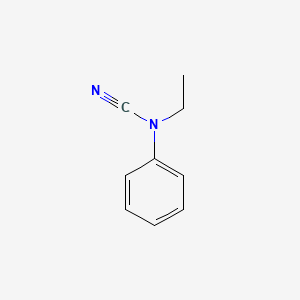
![Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]-](/img/structure/B3049599.png)
